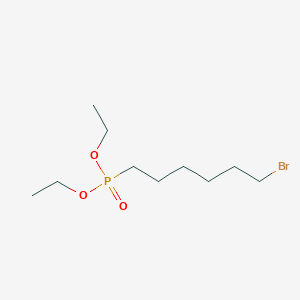

Diethyl (6-bromohexyl)phosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-6-diethoxyphosphorylhexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22BrO3P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9-11/h3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQKURBMYMZOMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCBr)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22BrO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl (6-bromohexyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of diethyl (6-bromohexyl)phosphonate, a valuable bifunctional reagent in organic synthesis. Its utility is particularly noted in the functionalization of complex organic molecules, serving as a versatile building block for the introduction of a phosphonate (B1237965) moiety.[1][2] This document details the core synthetic methodology, a robust experimental protocol, and the underlying reaction mechanism.

Core Synthesis: The Michaelis-Arbuzov Reaction

The primary and most effective method for synthesizing this compound is the Michaelis-Arbuzov reaction.[3][4][5] This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), in this case, triethyl phosphite, on an alkyl halide, 1,6-dibromohexane (B150918).[3][4] The general transformation is illustrated below:

Reaction Scheme:

Triethyl phosphite + 1,6-Dibromohexane → this compound + Bromoethane (B45996)

A significant challenge in this synthesis is the potential for di-substitution, where the phosphite reacts with both ends of the dibromoalkane, and other side reactions.[1] To achieve high selectivity for the desired mono-substituted product, the reaction conditions must be carefully controlled. Key strategies include using a large excess of the dibromoalkane and the slow addition of triethyl phosphite.[1]

Experimental Protocol

This protocol is an optimized procedure derived from established methodologies for the synthesis of ω-bromoalkylphosphonates.[1][2]

Materials:

-

1,6-dibromohexane

-

Triethyl phosphite

-

Anhydrous Toluene (optional, as the reaction can be run neat)

-

Round-bottom flask (equipped with a magnetic stirrer, dropping funnel, and distillation head/condenser)

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A round-bottom flask is charged with a significant molar excess of 1,6-dibromohexane (e.g., 4-5 equivalents). The flask is equipped with a magnetic stirrer, a dropping funnel containing triethyl phosphite (1 equivalent), and a distillation head to allow for the removal of the bromoethane byproduct.

-

Reaction Execution: The 1,6-dibromohexane is heated to approximately 140-160°C with vigorous stirring.

-

Slow Addition: Triethyl phosphite is added dropwise from the dropping funnel over a period of several hours (e.g., 2-4 hours). The slow addition rate is crucial to maintain a low concentration of the phosphite and minimize the formation of the di-substituted byproduct.[1]

-

Byproduct Removal: During the addition and subsequent reaction time, the bromoethane byproduct, which has a lower boiling point, is continuously distilled off. This helps to drive the reaction to completion.[1][5]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of triethyl phosphite and the formation of the product.

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The excess 1,6-dibromohexane is removed by vacuum distillation.

-

Purification: The crude this compound is then purified by fractional vacuum distillation to yield the final product.

Quantitative Data

The following table summarizes typical reactant ratios and achievable yields for the synthesis of ω-bromoalkylphosphonates via the Michaelis-Arbuzov reaction, which can be extrapolated for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Product | Molar Ratio (Reactant 1:Reactant 2) | Typical Yield | Reference |

| 1,6-Dibromohexane | Triethyl phosphite | This compound | 4-5 : 1 | 20-40% | [1][2] |

Note: Yields can be influenced by the efficiency of byproduct removal and the purity of the starting materials.

Reaction Mechanism and Workflow

The synthesis of this compound proceeds via a two-step Sɴ2 mechanism characteristic of the Michaelis-Arbuzov reaction.[3]

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the phosphorus atom of triethyl phosphite on one of the electrophilic carbon atoms of 1,6-dibromohexane. This results in the displacement of a bromide ion and the formation of a trialkoxyphosphonium salt intermediate.[3][4]

-

Dealkylation: The displaced bromide ion then acts as a nucleophile and attacks one of the ethyl groups on the phosphonium (B103445) intermediate. This second Sɴ2 reaction leads to the formation of the stable pentavalent phosphorus product, this compound, and the bromoethane byproduct.[3]

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Diagram:

Caption: Michaelis-Arbuzov reaction mechanism for the synthesis.

References

A Technical Guide to the Michaelis-Arbuzov Reaction for the Synthesis of ω-Bromoalkylphosphonates

For Researchers, Scientists, and Drug Development Professionals

The Michaelis-Arbuzov reaction stands as a cornerstone in organophosphorus chemistry, providing a robust method for the formation of carbon-phosphorus (C-P) bonds.[1][2][3][4] This guide focuses on a specific, highly valuable application: the synthesis of ω-bromoalkylphosphonates. These bifunctional molecules are critical building blocks, enabling the tailored functionalization of complex organic molecules, particularly in the development of novel therapeutics and materials.[5][6] This document provides an in-depth overview of the reaction mechanism, experimental protocols, quantitative data, and potential side reactions.

Core Reaction Mechanism

The synthesis of ω-bromoalkylphosphonates is typically achieved by reacting a trialkyl phosphite (B83602), such as triethyl phosphite, with an α,ω-dibromoalkane. The reaction proceeds via a two-step Sɴ2 mechanism.[1][2][3][7][8]

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on one of the electrophilic terminal carbons of the dibromoalkane. This displaces a bromide ion and forms a quasi-phosphonium salt intermediate.[2][3][7]

-

Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the alkyl groups on the phosphonium (B103445) intermediate. This results in the formation of the final diethyl ω-bromoalkylphosphonate product and a volatile alkyl bromide byproduct (e.g., bromoethane).[1][7]

The continuous removal of the volatile alkyl bromide byproduct helps to drive the reaction to completion.[1]

Caption: General mechanism of the Michaelis-Arbuzov reaction for ω-bromoalkylphosphonates.

Experimental Protocols

The synthesis of ω-bromoalkylphosphonates via the Michaelis-Arbuzov reaction is often performed neat (solventless) at elevated temperatures.[5] Controlling the stoichiometry is crucial to favor the desired mono-phosphonylation product and minimize the formation of di-substituted byproducts.

Representative Protocol: Synthesis of Diethyl (4-bromobutyl)phosphonate

This protocol is a generalized representation and may require optimization based on specific laboratory conditions and scale.

-

Materials:

-

Triethyl phosphite

-

1,4-dibromobutane (B41627) (use of a significant excess is common to reduce di-substitution)[5]

-

-

Setup:

-

A two-necked round-bottom flask is equipped with a reflux condenser and a dropping funnel. The apparatus is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add a measured excess of 1,4-dibromobutane (e.g., 3 to 20 equivalents) to the flask.[5]

-

-

Reaction:

-

Heat the 1,4-dibromobutane to the reaction temperature (typically 140-160°C).[6][9]

-

While stirring vigorously, add triethyl phosphite (1 equivalent) dropwise from the dropping funnel.

-

During the addition and subsequent reflux, the volatile byproduct, bromoethane, will distill off, which helps drive the reaction forward.[1]

-

The reaction progress can be monitored by techniques such as ³¹P NMR or TLC. The reaction is typically complete within 2-4 hours.[9]

-

-

Workup and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The excess 1,4-dibromobutane is removed by vacuum distillation or rotary evaporation.[1]

-

The crude product, the desired diethyl (4-bromobutyl)phosphonate, is then purified by vacuum fractional distillation to yield a colorless oil.[1]

-

Caption: A typical experimental workflow for the synthesis of ω-bromoalkylphosphonates.

Quantitative Data Summary

The yield of ω-bromoalkylphosphonates is highly dependent on the reaction conditions, particularly the ratio of reactants and the temperature. Using a large excess of the dibromoalkane is a common strategy to maximize the yield of the mono-substituted product.

| Dibromoalkane (Excess) | Phosphite | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1,2-dibromoethane (4 eq.) | Triethyl phosphite | Reflux | 2-3 | Diethyl (2-bromoethyl)phosphonate | 95% | [1] |

| 1,4-dibromobutane (excess) | Triethyl phosphite | 140 | - | Diethyl (4-bromobutyl)phosphonate | Good | [5] |

| 1,5-dibromopentane (excess) | Triethyl phosphite | 140 | - | Diethyl (5-bromopentyl)phosphonate | Good | [5] |

| 1,6-dibromohexane (excess) | Triethyl phosphite | 140 | - | Diethyl (6-bromohexyl)phosphonate | Good | [5] |

Note: "Good" yields are reported in the literature without specific percentages in the abstracts reviewed. Optimization studies using equimolar amounts have also been performed to improve process sustainability.[5]

Competing Reactions and Limitations

While the Michaelis-Arbuzov reaction is efficient, several side reactions can occur, impacting the yield and purity of the desired ω-bromoalkylphosphonate.

-

Di-phosphonylation: The most significant side reaction is the further reaction of the mono-phosphonylation product with another molecule of triethyl phosphite. This yields a di-phosphonate, which can be difficult to separate from the desired product. Using a large excess of the dibromoalkane suppresses this competing reaction.[5]

-

Intramolecular Cyclization: If the alkyl chain is of appropriate length (typically 4 or 5 carbons), the intermediate phosphonium salt or the final product may undergo intramolecular cyclization, although this is less common under standard Michaelis-Arbuzov conditions.

-

Elimination: With secondary or tertiary alkyl halides, elimination reactions to form alkenes can become a competing pathway, though this is not a primary concern with primary dibromoalkanes.[7]

Caption: Competing reaction pathways in the synthesis of ω-bromoalkylphosphonates.

References

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. Arbuzov Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

Technical Guide: Diethyl (6-bromohexyl)phosphonate (CAS 100462-72-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (6-bromohexyl)phosphonate is a bifunctional organophosphorus compound that serves as a versatile synthetic intermediate and linker molecule in organic chemistry and drug development. Its structure incorporates a terminal bromoalkyl chain, which is susceptible to nucleophilic substitution, and a diethyl phosphonate (B1237965) moiety, which can be further modified, for instance, through hydrolysis to the corresponding phosphonic acid. These dual functionalities make it a valuable building block for the introduction of a phosphonate group onto a target molecule via a flexible hexyl spacer.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on experimental data and protocols relevant to its application in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 100462-72-4 | [1] |

| Molecular Formula | C₁₀H₂₂BrO₃P | [1] |

| Molecular Weight | 301.16 g/mol | [1] |

| Appearance | Colorless oil | [2] |

| Boiling Point | 110 °C at 0.08 Torr | [1] |

| Density (predicted) | 1.236 ± 0.06 g/cm³ | [1] |

Synthesis: The Michaelis-Arbuzov Reaction

The primary synthetic route to this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. In this specific synthesis, triethyl phosphite is reacted with 1,6-dibromohexane (B150918). To favor the desired mono-phosphonylation product over the di-substituted byproduct, the reaction conditions, such as the rate of addition of the phosphite, are crucial.[2]

A generalized workflow for this synthesis is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a published procedure for the synthesis of this compound.[2]

Materials:

-

1,6-dibromohexane (75 mmol)

-

Triethyl phosphite (75 mmol)

-

Nitrogen atmosphere

-

Glassware suitable for heating and distillation

Procedure:

-

Flame-dry the reaction glassware under a nitrogen flow.

-

Pre-heat 75 mmol of 1,6-dibromohexane to 140 °C in the reaction flask.

-

Add 75 mmol of triethyl phosphite dropwise to the heated 1,6-dibromohexane over a period of 2 hours.

-

After the addition is complete, continue to stir the reaction mixture for an additional hour at 140 °C.

-

Monitor the progress of the reaction by GC-MS.

-

Upon completion, isolate the pure this compound by vacuum fractional distillation.

Yield: Approximately 40%.[2]

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

NMR Spectroscopy

| ¹H NMR (400 MHz, CDCl₃) | ³¹P NMR (400 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 4.030–4.160 (m, 4H) | 32.248 (s, 1P) |

| 3.402 (t, J = 6.74 Hz, 2H) | |

| 1.819–1.908 (m, 2H) | |

| 1.562–1.667 (m, 4H) | |

| 1.366–1.509 (m, 4H) | |

| 1.322 (t, J = 7.09 Hz, 6H) | |

| Reference:[2] | Reference:[2] |

Note on ¹³C NMR and IR Spectroscopy: Experimental ¹³C NMR and IR spectra for this compound were not explicitly found in the reviewed literature. However, based on the analysis of similar compounds, the following characteristic signals can be predicted:

-

Predicted ¹³C NMR: Signals for the ethoxy groups around 16 ppm (CH₃) and 61 ppm (CH₂), and signals for the hexyl chain carbons between approximately 20 and 35 ppm, with the carbon attached to the bromine being the most downfield of the alkyl chain, and the carbon alpha to the phosphorus also showing a characteristic downfield shift and coupling to phosphorus.

-

Predicted IR: A strong P=O stretching vibration is expected in the range of 1250-1200 cm⁻¹, and C-O stretching bands for the P-O-C linkage around 1050-1000 cm⁻¹. C-H stretching and bending vibrations will also be present.

Mass Spectrometry

| Mass Spectrometry (EI, 70 eV) |

| m/z |

| 221 |

| 152 |

| 125 |

| Reference:[2] |

Reactivity and Applications

This compound is a valuable bifunctional linker. The terminal bromine atom serves as a good leaving group, readily displaced by a variety of nucleophiles. The diethyl phosphonate group can be hydrolyzed to the corresponding phosphonic acid, which is a strong chelating agent for metal oxides and has applications in materials science and as a component of pharmacologically active compounds.

Caption: Reactivity of this compound.

Nucleophilic Substitution

The carbon-bromine bond is susceptible to attack by nucleophiles such as alcohols, amines, and thiols. This allows for the covalent attachment of the phosphonate-containing hexyl chain to a variety of substrates. For instance, it can react with tertiary amines to form quaternary ammonium (B1175870) salts.

Hydrolysis of the Phosphonate Ester

The diethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid. Phosphonic acids are known for their strong binding affinity to metal oxide surfaces, making them useful for surface functionalization of materials. In the context of drug development, the phosphonic acid group can act as a phosphate (B84403) mimic, potentially interacting with biological targets.

Conclusion

This compound is a key synthetic intermediate with dual reactivity that makes it a valuable tool for researchers in organic synthesis, materials science, and drug development. The well-established Michaelis-Arbuzov synthesis provides a reliable route to this compound. Its ability to act as a linker, introducing a phosphonate moiety via a flexible spacer, ensures its continued relevance in the design and synthesis of complex functional molecules. This guide provides the foundational technical information to support the effective utilization of this versatile chemical building block.

References

An In-depth Technical Guide to Diethyl (6-bromohexyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (6-bromohexyl)phosphonate is a bifunctional organophosphorus compound that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive bromo-terminated hexyl chain and a diethyl phosphonate (B1237965) moiety, makes it a valuable reagent for the introduction of a phosphonate group onto various molecular scaffolds. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a particular focus on its relevance in the field of drug discovery and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing key data for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 100462-72-4 | [1][2][3] |

| Molecular Formula | C10H22BrO3P | [1][2][3] |

| Molecular Weight | 301.16 g/mol | [1][3] |

| Appearance | Colorless oil | [4] |

| Boiling Point | 110 °C at 0.08 Torr | [1] |

| Density (Predicted) | 1.236 ± 0.06 g/cm³ | [1] |

| Purity | Typically ≥95% | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. The following table outlines its characteristic spectral data.

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.322 (t, J = 7.09 Hz, 6H), δ 1.366–1.509 (m, 4H), δ 1.562–1.667 (m, 4H), δ 1.819–1.908 (m, 2H), δ 3.402 (t, J = 6.74 Hz, 2H), δ 4.030–4.160 (m, 4H) | [4] |

| ³¹P NMR (400 MHz, CDCl₃) | δ 32.248 (s, 1P) | [4] |

| Mass Spectrometry (EI, 70 eV) | m/z = 221 [M − Br]⁺, m/z = 152 [•CH₂P(=O)(OCH₂CH₃)₂]⁺, m/z = 125 [152 - C₂H₃]⁺ | [4] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. In this case, triethyl phosphite is reacted with an excess of 1,6-dibromohexane (B150918).

Experimental Protocol: Michaelis-Arbuzov Reaction

This protocol is adapted from a sustainable synthesis methodology for ω-bromoalkylphosphonates.[4]

Materials:

-

1,6-dibromohexane

-

Triethyl phosphite

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, distillation apparatus)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Flame-dry all glassware under a nitrogen flow to ensure anhydrous conditions.

-

In a reaction flask, combine an equimolar amount of 1,6-dibromohexane and triethyl phosphite. Note: Using a large excess of the dibromoalkane was traditionally employed to minimize the formation of the di-substituted byproduct, but recent optimizations have focused on using near-equimolar amounts to improve process sustainability.

-

The reaction is typically performed solvent-free at elevated temperatures. Heat the mixture under a nitrogen atmosphere with vigorous stirring.

-

Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting materials and the formation of the product.

-

Upon completion of the reaction, the desired this compound is isolated from the reaction mixture by fractional distillation under vacuum. This step is critical to separate the product from unreacted starting materials and any byproducts.

Diagram of the Synthetic Workflow:

References

An In-depth Technical Guide to Diethyl (6-bromohexyl)phosphonate for Researchers and Drug Development Professionals

An authoritative overview of the synthesis, characterization, and applications of Diethyl (6-bromohexyl)phosphonate, a versatile bifunctional linker molecule in modern chemical and pharmaceutical research.

Introduction

This compound (CAS No. 100462-72-4) is a valuable synthetic intermediate characterized by a terminal bromo group, which is a good leaving group for nucleophilic substitution, and a diethyl phosphonate (B1237965) moiety that can be hydrolyzed to a phosphonic acid. This bifunctional nature makes it a versatile building block for the covalent modification of molecules and materials. Its applications span from the synthesis of complex organic molecules to its use as a linker in drug delivery systems and bioconjugation. This guide provides a comprehensive review of the available scientific literature, focusing on its synthesis, spectroscopic characterization, and experimental protocols for its use.

Chemical and Physical Properties

This compound is a colorless oil with the molecular formula C₁₀H₂₂BrO₃P and a molecular weight of 301.16 g/mol .[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₂BrO₃P | [1][2] |

| Molecular Weight | 301.16 g/mol | [1][2] |

| CAS Number | 100462-72-4 | [1] |

| Appearance | Colorless oil | |

| Boiling Point | 110 °C at 0.08 Torr | [1] |

| Density (Predicted) | 1.236 ± 0.06 g/cm³ | [1] |

Synthesis of this compound

The primary synthetic route to this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of 1,6-dibromohexane (B150918) with triethyl phosphite (B83602). To favor monosubstitution and minimize the formation of the di-phosphonated byproduct, a significant excess of 1,6-dibromohexane is typically employed.[3] An optimized, more sustainable procedure has been reported to afford the desired product in a 20% yield.[3]

Experimental Protocol: Michaelis-Arbuzov Reaction[3]

Materials:

-

1,6-dibromohexane

-

Triethyl phosphite

-

Nitrogen gas supply

-

Standard laboratory glassware for distillation

Procedure:

-

Flame-dry the reaction flask under a stream of nitrogen.

-

Equip the flask with a distillation apparatus to remove the bromoethane (B45996) byproduct formed during the reaction.

-

Pre-heat 75 mmol of 1,6-dibromohexane to 140 °C in the reaction flask.

-

Add 75 mmol of triethyl phosphite dropwise to the heated 1,6-dibromohexane over a period of 2 hours.

-

After the addition is complete, continue to stir the reaction mixture for an additional hour.

-

Monitor the progress of the reaction by GC-MS.

-

Upon completion, isolate the pure this compound by vacuum fractional distillation.

Spectroscopic Data

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound shows a characteristic fragmentation pattern. The molecular ion is not observed; instead, a prominent peak corresponding to the loss of the bromine atom is detected.

| Ion Fragment | m/z | Reference(s) |

| [M - Br]⁺ | 221 |

Applications in Research and Drug Development

This compound serves as a versatile linker in chemical synthesis, enabling the introduction of a phosphonate group tethered to a six-carbon chain. This functionality is particularly useful in drug development and materials science.

Use as a Synthetic Building Block

The terminal bromide is readily displaced by various nucleophiles, such as amines, thiols, and alcohols, allowing for the attachment of the hexylphosphonate moiety to a wide range of substrates. For instance, it has been utilized in the synthesis of novel KuQuinone derivatives, which are of interest for their potential pharmacological activities.[3]

Bioconjugation and Drug Delivery

The phosphonate group can be hydrolyzed to the corresponding phosphonic acid. Phosphonic acids are known to have a high affinity for bone tissue, making them attractive for the development of bone-targeting drugs. Furthermore, the phosphonate moiety can act as a stable, non-hydrolyzable mimic of a phosphate (B84403) group, which is a key structural feature in many biological molecules. This makes phosphonate-containing compounds valuable tools for studying biological signaling pathways.

While specific signaling pathways involving this compound have not been detailed in the reviewed literature, its structural motifs suggest potential applications in areas such as:

-

PROTACs (Proteolysis Targeting Chimeras): The linker properties of this molecule could be exploited in the design of PROTACs to bring a target protein and an E3 ubiquitin ligase into proximity.

-

Antibody-Drug Conjugates (ADCs): The bromohexylphosphonate moiety could be used to attach a cytotoxic payload to an antibody, although this would require further functionalization.

Experimental Protocol: Hydrolysis of the Diethyl Ester

The diethyl phosphonate group can be hydrolyzed to the corresponding phosphonic acid, typically under acidic conditions. While a specific protocol for this compound is not provided in the searched literature, a general procedure for the hydrolysis of diethyl phosphonates using concentrated hydrochloric acid is well-established.

General Procedure for Acidic Hydrolysis:

-

Dissolve the diethyl phosphonate in concentrated hydrochloric acid.

-

Heat the mixture at reflux for several hours.

-

Monitor the reaction by an appropriate technique (e.g., ³¹P NMR) until the starting material is consumed.

-

Remove the solvent under reduced pressure to yield the crude phosphonic acid.

-

Purify the product by recrystallization or chromatography.

Conclusion

This compound is a readily synthesized bifunctional molecule with significant potential in organic synthesis, drug development, and materials science. Its ability to act as a linker to introduce a phosphonate group makes it a valuable tool for researchers. While detailed spectroscopic characterization is not fully available in the public domain, the synthetic protocols and known reactivity provide a solid foundation for its application in a variety of research contexts. Further studies are warranted to fully explore its utility in areas such as targeted drug delivery and the modulation of biological signaling pathways.

References

An In-depth Technical Guide to the Safety and Handling of Diethyl (6-bromohexyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl (6-bromohexyl)phosphonate, a versatile bifunctional reagent with significant applications in organic synthesis, materials science, and drug development. This document details its chemical and physical properties, provides a thorough examination of safety and handling procedures, outlines detailed experimental protocols for its synthesis and subsequent reactions, and explores its potential biological activities. The information is intended to equip researchers, scientists, and drug development professionals with the essential knowledge for the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless liquid that serves as a valuable building block in chemical synthesis. Its bifunctional nature, possessing both a reactive bromide and a diethyl phosphonate (B1237965) group, allows for a wide range of chemical transformations. The bromide acts as a good leaving group for nucleophilic substitution, while the phosphonate moiety can be utilized for further modifications, such as hydrolysis to the corresponding phosphonic acid or in Horner-Wadsworth-Emmons reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₂BrO₃P | [1](2--INVALID-LINK-- |

| Molecular Weight | 301.16 g/mol | [1](2--INVALID-LINK-- |

| CAS Number | 100462-72-4 | [1](2--INVALID-LINK-- |

| Density | 1.236 ± 0.06 g/cm³ (Predicted) | [1](3) |

| Boiling Point | 110 °C at 0.08 Torr | [1](3) |

| Purity | Typically ≥ 95% | [4](5) |

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as an irritant and requires the use of appropriate personal protective equipment (PPE).

2.1. Hazard Identification

-

Skin Corrosion/Irritation: Causes skin irritation.[6](7) The product is expected to be irritating to the skin.[8]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6](7) The product is expected to be severely irritating to the eyes with possible damage upon prolonged or repeated exposures.[8]

2.2. Handling and Storage

-

Handling: Wear appropriate personal protection, including gloves, protective clothing, and eye/face protection.[8](9--INVALID-LINK-- Handle in a well-ventilated place.[10](11) Avoid contact with skin and eyes.[8](12) Wash hands and any exposed skin thoroughly after handling.[6](7) The work area must be equipped with a safety shower and eye wash station.[8]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6](13--INVALID-LINK-- Store locked up.[8](12) Use and store this material at temperatures below 60ºC (140ºF) away from heat, direct sunlight, and hot metal surfaces.[8]

2.3. Personal Protective Equipment (PPE)

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear safety glasses with side shields or chemical goggles.[6](7) |

| Skin and Body Protection | Wear protective gloves and clothing.[6](7) |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6](7) |

2.4. First-Aid Measures

Table 3: First-Aid Procedures

| Exposure Route | First-Aid Measure |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[8](9--INVALID-LINK-- |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8](9--INVALID-LINK-- |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6](7) |

| Ingestion | Clean mouth with water and drink afterwards plenty of water.[6](7) |

2.5. Stability and Reactivity

-

Stability: Stable under normal storage conditions.[8]

-

Incompatibilities: Oxidizing agents, strong acids, strong bases, halides.[8]

-

Hazardous Decomposition Products: Oxides of carbon, oxides of phosphorus, and hydrogen bromide.[8](9--INVALID-LINK--

-

Hazardous Polymerization: Will not occur.[8]

Experimental Protocols

3.1. Synthesis via Michaelis-Arbuzov Reaction

The primary method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide.

Materials:

-

Triethyl phosphite

-

Anhydrous solvent (e.g., toluene, or solvent-free)

-

Round-bottom flask

-

Reflux condenser

-

Nitrogen inlet

-

Heating mantle

-

Vacuum distillation setup

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1,6-dibromohexane (1 equivalent) and triethyl phosphite (1.2 equivalents). To favor mono-substitution, a large excess of the dibromoalkane can be used.[4](5)

-

Heat the reaction mixture under a nitrogen atmosphere. The reaction temperature can range from 125°C to 160°C.[1](14)

-

Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials.

Table 4: Michaelis-Arbuzov Reaction Parameters and Yields for a Related Synthesis

| Entry | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Room Temp | 12 | 62.7 |

| 2 | 35 | 10 | 75.8 |

| 3 | 40 | 8 | 85.3 |

| 4 | 45 | 8 | 85.5 |

Note: This data is for the synthesis of diethyl benzylphosphonate and serves as a general guide.[1](14)

3.2. Reaction with Nucleophiles

This compound readily reacts with various nucleophiles at the bromine-bearing carbon.

3.2.1. Reaction with an Amine (e.g., Aniline)

Materials:

-

This compound

-

Potassium carbonate

-

Anhydrous acetonitrile

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add aniline (1.1 eq) and potassium carbonate (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours and monitor by TLC.

-

Upon completion, filter off the solid, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography.

3.2.2. Reaction with a Thiol (e.g., Thiophenol)

Materials:

-

This compound

-

Thiophenol

-

Potassium carbonate

-

Anhydrous DMF

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add thiophenol (1.1 eq) and potassium carbonate (1.5 eq).

-

Stir the reaction mixture at room temperature for 4-8 hours and monitor by TLC.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent use in the functionalization of a surface, a common application in materials science.

Caption: Experimental workflow for synthesis and surface functionalization.

Biological Activity and Applications

While specific signaling pathways for this compound are not extensively documented, the broader class of alkylphosphonates exhibits a range of biological activities.

-

Antitumor Properties: Some alkylphosphonates have demonstrated antineoplastic activity in both in vitro and in vivo studies. Their mechanism is thought to involve direct toxicity to tumor cells rather than metabolism into other active compounds.

-

Drug Delivery and Prodrugs: The phosphonate group is often used as a non-hydrolyzable mimic of phosphate (B84403) groups in biological systems. Due to their charge at physiological pH, phosphonates can have difficulty crossing cell membranes. To overcome this, they are often formulated as prodrugs, where the phosphonate is masked with groups that are cleaved inside the cell to release the active drug. This compound can serve as a precursor for such phosphonate-containing drug candidates.

-

Polymer Synthesis: The bifunctional nature of this compound makes it a useful monomer or precursor for the synthesis of specialized polymers and functional materials. The alkyl bromide end can be used in polymerization reactions, while the phosphonate ester can be modified post-polymerization to influence the material's properties.

-

Surface Modification: As depicted in the workflow diagram, this compound and similar compounds are used to modify surfaces, imparting new functionalities. This is particularly relevant in the development of biocompatible materials and biosensors.

Conclusion

This compound is a valuable and versatile reagent for a wide range of applications in chemistry, materials science, and the life sciences. Its synthesis is well-established, and its reactivity is predictable, allowing for its incorporation into complex molecules and materials. A thorough understanding of its safety and handling requirements is paramount to its effective and safe use in the laboratory. This guide provides the foundational knowledge for researchers to confidently and safely explore the potential of this important chemical compound.

References

- 1. rsc.org [rsc.org]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. Phosphonic acid, P-(6-bromohexyl)-, diethyl ester [chembk.com]

- 4. iris.unive.it [iris.unive.it]

- 5. Diethyl-6-bromohexylphosphonate - SIKÉMIA [sikemia.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. images.thdstatic.com [images.thdstatic.com]

- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 14. benchchem.com [benchchem.com]

Starting materials for Diethyl (6-bromohexyl)phosphonate synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Diethyl (6-bromohexyl)phosphonate, a valuable intermediate in organic synthesis. The primary focus is on the Michaelis-Arbuzov reaction, which is the most common and effective method for the preparation of this compound. This document details the starting materials, experimental protocols, and key factors influencing the reaction's success, presented in a format tailored for professionals in the fields of chemistry and drug development.

Core Synthesis Route: The Michaelis-Arbuzov Reaction

The synthesis of this compound is predominantly achieved through the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), in this case, triethyl phosphite, on an alkyl halide, 1,6-dibromohexane (B150918). The reaction proceeds to form a phosphonium (B103445) intermediate, which then undergoes dealkylation to yield the final phosphonate (B1237965) product.[1][2][3]

A critical challenge in the synthesis of this compound using 1,6-dibromohexane is the potential for a secondary reaction, leading to the formation of a di-phosphonated byproduct.[4] To favor the desired mono-phosphonated product, specific reaction conditions must be carefully controlled.

Starting Materials

The primary starting materials for the synthesis of this compound are:

-

1,6-Dibromohexane: An α,ω-dihaloalkane that serves as the electrophile in the Michaelis-Arbuzov reaction.

-

Triethyl phosphite: A trivalent phosphorus ester that acts as the nucleophile.[1]

Experimental Protocols

An optimized and sustainable procedure for the synthesis of ω-bromoalkylphosphonates, including this compound, has been developed to favor mono-substitution and minimize the use of excess reagents.[1][5]

Optimized Synthesis of this compound

This protocol is adapted from an optimized procedure for the synthesis of ω-bromoalkylphosphonates.[1][5]

Materials:

-

1,6-Dibromohexane (75 mmol)

-

Triethyl phosphite (75 mmol)

Procedure:

-

Flame-dry all glassware under a nitrogen atmosphere.

-

Set up a reaction flask equipped with a distillation apparatus to remove the bromoethane (B45996) byproduct formed during the reaction.

-

Pre-heat the 1,6-dibromohexane (75 mmol) in the reaction flask to 140 °C.

-

Add the triethyl phosphite (75 mmol) dropwise to the heated 1,6-dibromohexane over a period of 2 hours. The slow addition is crucial to maintain a low concentration of the phosphite and minimize the formation of the di-phosphonated byproduct.

-

After the addition is complete, continue to stir the reaction mixture for an additional hour at 140 °C.

-

Monitor the progress of the reaction using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, purify the crude product by vacuum fractional distillation to isolate the pure this compound.[1][5]

Data Presentation

The following table summarizes the key quantitative data for the optimized synthesis of this compound.

| Parameter | Value | Reference |

| Starting Materials | ||

| 1,6-Dibromohexane | 75 mmol | [1][5] |

| Triethyl phosphite | 75 mmol | [1][5] |

| Reaction Conditions | ||

| Temperature | 140 °C | [1][5] |

| Reaction Time | 3 hours (2 hours addition + 1 hour stirring) | [1][5] |

| Product | ||

| This compound | - | |

| Purification | ||

| Method | Vacuum Fractional Distillation | [1][5] |

Mandatory Visualizations

Michaelis-Arbuzov Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Michaelis-Arbuzov reaction for the synthesis of this compound.

Experimental Workflow

The workflow diagram below outlines the key stages in the synthesis and purification of this compound.

Factors Influencing Mono- vs. Di-alkylation

This diagram illustrates the critical factors that determine the ratio of the desired mono-phosphonated product to the di-phosphonated byproduct.

References

Methodological & Application

Diethyl (6-bromohexyl)phosphonate: A Versatile Linker for Targeted Drug Development

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (6-bromohexyl)phosphonate is a bifunctional chemical linker that has emerged as a valuable tool in the development of targeted therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure, featuring a reactive bromohexyl group and a diethyl phosphonate (B1237965) moiety, allows for the covalent linkage of a target-protein-binding ligand and an E3 ligase-recruiting ligand (in the case of PROTACs) or a potent cytotoxic payload (in the case of ADCs). The six-carbon alkyl chain provides a flexible spacer, enabling optimal orientation of the linked molecules for biological activity. The phosphonate group can be hydrolyzed to a phosphonic acid, which can enhance water solubility and provide a handle for further modifications or interactions with biological targets.

These application notes provide an overview of the utility of this compound as a linker molecule, including its synthesis, application in bioconjugation, and relevant experimental protocols.

Chemical Properties and Synthesis

Structure:

Key Features:

-

Bromohexyl Group: The terminal bromine atom serves as a reactive site for nucleophilic substitution, allowing for conjugation to amines, thiols, and other nucleophilic functional groups present on proteins, ligands, or payloads.

-

Diethyl Phosphonate Group: This group can be hydrolyzed under acidic or basic conditions to the corresponding phosphonic acid. The phosphonate ester is generally more cell-permeable, while the phosphonic acid can improve aqueous solubility and serve as a handle for further chemical modifications.

-

Hexyl Chain: The six-carbon aliphatic chain provides a flexible spacer of a defined length, which is crucial for the proper spatial arrangement of the conjugated molecules to achieve the desired biological effect. The length of the linker can significantly impact the efficacy of the final conjugate[1][2].

Synthesis of this compound

A common method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of 1,6-dibromohexane (B150918) with triethyl phosphite (B83602). To favor mono-substitution and minimize the formation of the di-phosphonate byproduct, an excess of 1,6-dibromohexane is typically used.

Table 1: Synthesis of this compound - Reaction Parameters

| Parameter | Value |

| Reactants | 1,6-dibromohexane, Triethyl phosphite |

| Reaction Type | Michaelis-Arbuzov |

| Key Conditions | Heat (e.g., 150-160 °C) |

| Purification | Fractional distillation under reduced pressure |

| Typical Yield | 40-60% |

Applications in Targeted Drug Development

The bifunctional nature of this compound makes it a versatile linker for various bioconjugation applications.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. A PROTAC molecule consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two.

This compound can be used to synthesize the linker component of a PROTAC. The bromohexyl end can be reacted with a nucleophilic group on either the POI ligand or the E3 ligase ligand. The phosphonate end can be hydrolyzed and further functionalized to connect to the other ligand. The length and flexibility of the hexyl chain are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase[1][2][3].

Table 2: Representative Efficacy Data for PROTACs with C6 Alkyl Linkers

| PROTAC Target | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |

| BTK | Pomalidomide | C6 Alkyl | ~10-50 | >90 | Ramos |

| BRD4 | VHL | C6 Alkyl | ~5-20 | >95 | HeLa |

| EGFR | CRBN | C6 Alkyl | ~1-10 | >90 | HCC827 |

Note: This table presents representative data for PROTACs with C6 alkyl linkers to illustrate the typical potency. Actual values will vary depending on the specific ligands and cellular context.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells by linking it to a monoclonal antibody that specifically recognizes a tumor-associated antigen. The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the payload at the target site.

This compound can be employed as a component of a non-cleavable linker in ADCs. The bromohexyl group can be used to attach the linker to the antibody, often through reaction with surface-exposed lysine (B10760008) or cysteine residues. The phosphonate end can be conjugated to the cytotoxic payload. The resulting phosphonate linkage is generally stable in the bloodstream.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound via the Michaelis-Arbuzov reaction.

Materials:

-

1,6-dibromohexane

-

Triethyl phosphite

-

Round-bottom flask

-

Distillation apparatus

-

Heating mantle with a stirrer

-

Vacuum pump

Procedure:

-

Set up a round-bottom flask with a distillation head and a condenser.

-

Add a molar excess of 1,6-dibromohexane to the flask (e.g., 3-5 equivalents).

-

Heat the 1,6-dibromohexane to 150-160 °C with stirring.

-

Slowly add triethyl phosphite (1 equivalent) dropwise to the heated 1,6-dibromohexane over a period of 1-2 hours. Bromoethane will distill off as a byproduct.

-

After the addition is complete, continue heating and stirring the reaction mixture for an additional 1-2 hours to ensure the reaction goes to completion.

-

Allow the reaction mixture to cool to room temperature.

-

Purify the crude product by fractional distillation under reduced pressure to separate the this compound from unreacted 1,6-dibromohexane and any di-substituted byproduct.

Characterization:

-

The purified product can be characterized by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for Conjugation to a Primary Amine

This protocol describes a general method for conjugating this compound to a molecule containing a primary amine, such as a protein or a small molecule ligand.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, ligand)

-

Apolar aprotic solvent (e.g., DMF, DMSO)

-

Non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

-

Reaction vessel

-

Stirrer

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Dissolve the amine-containing molecule in an appropriate aprotic solvent.

-

Add a non-nucleophilic base, such as DIPEA (2-3 equivalents), to the solution to act as a proton scavenger.

-

Add this compound (1.5-2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. The progress of the reaction can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

-

Upon completion, quench the reaction if necessary.

-

Purify the resulting conjugate using a suitable chromatographic method. For proteins, size-exclusion chromatography can be used to remove excess reagents. For small molecules, reverse-phase HPLC is often employed.

Characterization of the Conjugate:

-

Mass Spectrometry (MS): To confirm the successful conjugation and determine the molecular weight of the product.

-

NMR Spectroscopy: For detailed structural elucidation of small molecule conjugates.

-

SDS-PAGE: To visualize the increase in molecular weight of a protein after conjugation.

-

HPLC: To assess the purity of the conjugate.

Visualizations

Caption: Mechanism of action of a PROTAC utilizing a C6 alkylphosphonate linker.

Caption: Experimental workflow for synthesis, conjugation, and characterization.

Caption: EGFR signaling pathway and the point of intervention by an EGFR-targeting PROTAC.

References

- 1. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Surface Modification of Polymers Using Phosphonates

Audience: Researchers, scientists, and drug development professionals.

Introduction

The surface modification of polymers with phosphonates offers a versatile platform for tailoring material properties for a wide range of applications, particularly in the biomedical and drug development fields. Phosphonate (B1237965) moieties, due to their strong affinity for metal oxides and their structural analogy to phosphates found in biological systems, can impart desirable characteristics such as improved biocompatibility, enhanced adhesion to bone, controlled drug release profiles, and flame retardancy.[1][2][3] This document provides detailed application notes and experimental protocols for the surface functionalization of polymers with phosphonates.

Applications in Research and Drug Development

The introduction of phosphonate groups onto polymer surfaces can significantly enhance their performance in various applications:

-

Enhanced Biocompatibility and Osseointegration: Phosphonate-modified polymers have shown improved growth of osteoblast cells, making them suitable for orthopedic and dental implants.[4][5][6] The phosphonic acid groups can mimic the mineral component of bone, promoting better integration with host tissue.[2]

-

Drug Delivery Systems: Phosphonate-functionalized polymers are utilized in drug delivery systems.[1][7] They can be designed to control the release of therapeutic agents and can be targeted to specific tissues, such as bone.[8]

-

Flame Retardants: Polymers containing phosphonates exhibit enhanced thermal stability and flame retardant properties.[3]

-

Water Purification: The high affinity of phosphonic acids for metal ions allows for their use in creating polymer-based sorbents for the removal of heavy metals from water.[3]

-

Anticorrosion Coatings: These modified polymers can act as effective anticorrosion coatings for metals.[9]

Experimental Protocols

This section details common methods for the surface modification of polymers with phosphonates.

Protocol 1: "Grafting-to" Method via Carbodiimide Chemistry

This protocol describes the grafting of phosphonate-containing molecules onto a polymer surface with existing carboxylic acid groups.

Workflow Diagram:

Caption: "Grafting-to" workflow for phosphonate modification.

Materials:

-

Polymer substrate with carboxylic acid groups (e.g., poly(ethylene-co-acrylic acid) - PEAA)

-

O-phospho-L-serine or O-phosphoethanolamine

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer

-

Deionized (DI) water

-

Ethanol

Procedure:

-

Activation of Carboxylic Acid Groups:

-

Immerse the polymer substrate in a solution of EDC and NHS in an aqueous buffer (e.g., MES buffer at pH 5-6).[10]

-

The concentrations of EDC and NHS can be varied to control the degree of activation. A typical starting point is a molar ratio of 2:1 for EDC:NHS.

-

Allow the reaction to proceed for 15-30 minutes at room temperature.[10]

-

-

Grafting of Phosphonate Molecules:

-

Prepare a solution of the amino-terminated phosphonate (O-phospho-L-serine or O-phosphoethanolamine) in a suitable buffer. The pH of this solution can influence the grafting density.[10]

-

Transfer the activated polymer substrate into the phosphonate solution.

-

Let the reaction proceed for 2-24 hours at room temperature.

-

-

Washing and Drying:

-

Remove the polymer from the reaction solution and wash it thoroughly with DI water to remove any unreacted reagents.

-

Subsequently, wash with ethanol to remove residual water.

-

Dry the modified polymer under vacuum.

-

Protocol 2: "Grafting-from" Method via Surface-Initiated Polymerization

This protocol outlines the growth of polymer chains containing phosphonate groups directly from the surface of a substrate.

Workflow Diagram:

Caption: "Grafting-from" workflow for phosphonate modification.

Materials:

-

Polymer substrate (e.g., Polystyrene, Polyethylene)

-

Initiator with a phosphonic acid anchoring group (e.g., synthesized from ethylene (B1197577) glycol and 2-bromoisobutyryl bromide)[11]

-

Phosphonate-containing monomer (e.g., vinyl phosphonic acid (VPA)[12], dimethyl(methacryloyloxy)methyl phosphonate (MAPC1)[9])

-

Solvent (e.g., water, organic solvent depending on the polymerization technique)

-

Catalyst/Initiator system for the chosen polymerization method (e.g., CuBr/bipyridine for ATRP)

Procedure:

-

Initiator Immobilization:

-

Synthesize a suitable initiator with a phosphonic acid group for anchoring to the polymer surface.[11]

-

Treat the polymer substrate with a solution of the initiator to allow for self-assembly and anchoring of the initiator molecules onto the surface. This step may require specific conditions (e.g., temperature, time) depending on the substrate and initiator.

-

-

Surface-Initiated Polymerization:

-

Immerse the initiator-functionalized substrate in a solution containing the phosphonate monomer and the catalyst/initiator system for the chosen controlled radical polymerization technique (e.g., ATRP, RAFT).

-

The polymerization is carried out under controlled conditions (temperature, inert atmosphere) for a specific duration to achieve the desired polymer brush length.

-

-

Purification:

-

After polymerization, the substrate is extensively washed with appropriate solvents to remove any non-grafted polymer and residual monomer/catalyst.

-

The modified substrate is then dried.

-

Protocol 3: Michaelis-Arbuzov Reaction for Phosphonate Grafting

This protocol is suitable for polymers containing halide groups (e.g., chloromethylated polystyrene).

Workflow Diagram:

Caption: Michaelis-Arbuzov reaction for phosphonate modification.

Materials:

-

Chloromethylated polymer (e.g., chloromethyl polystyrene-divinylbenzene copolymer beads)

-

Triethylphosphite

-

Ethanol

-

1,2-Dichloromethane (DCM)

-

Ethyl ether

-

Hydrochloric acid (37%, for hydrolysis)

Procedure:

-

Phosphonylation Reaction:

-

In a reaction vessel, suspend the chloromethylated polymer beads in triethylphosphite.

-

Heat the mixture to the reflux temperature of triethylphosphite and maintain stirring for 24 hours.[13]

-

After the reaction, filter the polymer beads.

-

-

Washing:

-

Hydrolysis to Phosphonic Acid (Optional):

-

To convert the phosphonate ester groups to phosphonic acid groups, treat the modified polymer with 37% hydrochloric acid.

-

Reflux the mixture for 15 hours.[13]

-

After hydrolysis, filter and wash the beads thoroughly with DI water until the filtrate is neutral.

-

Dry the final phosphonic acid-modified polymer.

-

Data Presentation

The success of the surface modification can be quantified using various surface analysis techniques. The following tables summarize typical quantitative data obtained from such analyses.

Table 1: Surface Elemental Composition by X-ray Photoelectron Spectroscopy (XPS)

| Polymer Substrate | Modification Method | P (atom %) | O (atom %) | C (atom %) | N (atom %) | Reference |

| Polystyrene | Diaryl carbene reaction | 1.5 - 2.5 | 8 - 12 | 85 - 90 | - | [4] |

| PEEK | UV-graft polymerization | 0.5 - 3.0 | 15 - 20 | 75 - 80 | - | [6] |

| PEAA | EDC/NHS coupling | 2.0 - 4.0 | 20 - 25 | 70 - 75 | 1.0 - 2.0 | [10] |

Table 2: Water Contact Angle Measurements

| Polymer Substrate | Modification | Water Contact Angle (°) | Reference |

| Polystyrene | Unmodified | 90 - 95 | [4] |

| Polystyrene | Phosphonate modified | 60 - 70 | [4] |

| PEEK | Unmodified | ~85 | [6] |

| PEEK | Phosphonated | 50 - 65 | [6] |

| Filter Paper | Unmodified | 0 | [4] |

| Filter Paper | Phosphonate modified | up to 128.5 | [4] |

Table 3: Grafting Density and Surface Loading

| Polymer Substrate | Modification Method | Surface Loading (molecules/cm²) | Grafting Density (chains/nm²) | Reference |

| Polystyrene | Diaryl carbene reaction | 8.28 x 10¹² – 1.68 x 10¹³ | - | [4] |

| Titanium Oxide | Polymer adsorption | - | 0.1 - 0.5 | [14] |

Conclusion

The surface modification of polymers with phosphonates provides a powerful toolkit for creating advanced materials with tailored properties for biomedical and other scientific applications. The choice of modification protocol depends on the polymer substrate, the desired surface properties, and the available chemical functionalities. Careful characterization of the modified surfaces is crucial to ensure the success of the functionalization and to understand the structure-property relationships. The protocols and data presented here serve as a valuable resource for researchers venturing into this exciting field.

References

- 1. updates.reinste.com [updates.reinste.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ora.ox.ac.uk [ora.ox.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphorus-containing polymers synthesised via nitroxide-mediated polymerisation and their grafting on chitosan by grafting to and grafting from approaches - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Surface-grafting of phosphates onto a polymer for potential biomimetic functionalization of biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Surface modification of hydroxyapatite nanocrystals by grafting polymers containing phosphonic acid groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemistry.uoc.gr [chemistry.uoc.gr]

- 14. Functionalization of titanium oxide surfaces by means of poly(alkyl-phosphonates) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Diethyl (6-bromohexyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful synthetic tool for the stereoselective formation of alkenes, offering significant advantages over the traditional Wittig reaction. This reaction involves the olefination of aldehydes or ketones with phosphonate (B1237965) carbanions, typically yielding the thermodynamically favored (E)-alkene with high stereoselectivity. Key benefits of the HWE reaction include the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of the water-soluble phosphate (B84403) byproduct, which simplifies product purification.

Diethyl (6-bromohexyl)phosphonate is a versatile reagent in organic synthesis, allowing for the introduction of a bromo-functionalized six-carbon chain. This functionality can be further elaborated, making it a valuable building block in the synthesis of complex molecules, including natural products and potential drug candidates. The terminal bromine atom can serve as a handle for subsequent reactions such as nucleophilic substitution, cross-coupling reactions, or conversion to an organometallic reagent.

This document provides detailed application notes and experimental protocols for the Horner-Wadsworth-Emmons reaction using this compound with a representative aromatic aldehyde, benzaldehyde (B42025). The protocols outline the synthesis of the phosphonate reagent via the Michaelis-Arbuzov reaction and its subsequent use in the HWE reaction to generate (E)-(8-bromooct-1-en-1-yl)benzene.

Key Applications

The products derived from the HWE reaction of this compound have potential applications in various areas of chemical and pharmaceutical research:

-

Drug Discovery: The resulting bromoalkene can be a precursor to long-chain functionalized molecules with potential biological activity. The lipophilic alkyl-aryl structure can be a key pharmacophore in various therapeutic areas. Long-chain alkoxy derivatives of mono-carbonyl compounds, structurally related to curcumin, have been investigated as anti-cancer agents.

-

Natural Product Synthesis: The HWE reaction is a widely used method for the construction of carbon-carbon double bonds in the total synthesis of complex natural products.

-

Materials Science: The terminal bromine can be used to anchor the molecule to surfaces or to incorporate it into polymeric structures.

Synthesis of this compound

The most common method for the synthesis of this compound is the Michaelis-Arbuzov reaction between 1,6-dibromohexane (B150918) and triethyl phosphite (B83602).

Reaction Scheme:

Experimental Protocol: Michaelis-Arbuzov Reaction

Materials:

-

1,6-dibromohexane

-

Triethyl phosphite

-

Anhydrous toluene (B28343) (optional)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,6-dibromohexane.

-

Add an excess of triethyl phosphite (typically 1.5 to 3 equivalents). The reaction can be performed neat or in an anhydrous solvent like toluene.

-

Heat the reaction mixture to reflux (approximately 150-160 °C if neat, or the boiling point of the solvent) and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the reaction was performed neat, remove the excess triethyl phosphite and the ethyl bromide byproduct by distillation under reduced pressure. If a solvent was used, remove the solvent by rotary evaporation.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data:

| Parameter | Value |

| Molecular Formula | C10H22BrO3P |

| Molecular Weight | 301.16 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 145-150 °C at 0.5 mmHg (literature) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.15-4.05 (m, 4H), 3.41 (t, J = 6.8 Hz, 2H), 1.90-1.82 (m, 2H), 1.78-1.68 (m, 2H), 1.50-1.38 (m, 4H), 1.33 (t, J = 7.1 Hz, 6H) |

| ³¹P NMR (CDCl₃, 162 MHz) | δ 32.5 |

Horner-Wadsworth-Emmons Reaction with Benzaldehyde

The following protocol describes the reaction of this compound with benzaldehyde to form (E)-(8-bromooct-1-en-1-yl)benzene.

Reaction Scheme:

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

-

This compound

-

Benzaldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Phosphonate Anion:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate anion is indicated by the cessation of hydrogen gas evolution.

-

-

Reaction with the Aldehyde:

-

Cool the solution of the phosphonate anion back to 0 °C.

-

Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Synthesis of Phosphonate Analogs Using Diethyl (6-bromohexyl)phosphonate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various phosphonate (B1237965) analogs utilizing Diethyl (6-bromohexyl)phosphonate as a versatile starting material. Phosphonates are crucial in drug discovery as stable bioisosteres of phosphates and carboxylates, finding applications as enzyme inhibitors, antiviral agents, and for bone targeting. This compound serves as a valuable building block, allowing for the introduction of a phosphonate moiety linked to a flexible hexyl chain, which can be further functionalized to interact with biological targets.

Introduction to this compound in Analog Synthesis

This compound is a key intermediate in the synthesis of functionalized phosphonate analogs. The presence of a terminal bromine atom allows for facile nucleophilic substitution reactions with a variety of nucleophiles, including alcohols, amines, and thiols. This enables the attachment of diverse chemical moieties to the hexylphosphonate backbone, facilitating the exploration of structure-activity relationships in drug design. The diethyl phosphonate group can be subsequently hydrolyzed to the corresponding phosphonic acid, which is often the biologically active form.

Synthesis of this compound

The precursor, this compound, is typically synthesized via the Michaelis-Arbuzov reaction between 1,6-dibromohexane (B150918) and triethyl phosphite (B83602).[1]

Experimental Protocol: Michaelis-Arbuzov Reaction

-

Materials: 1,6-dibromohexane, Triethyl phosphite.

-

Procedure:

-

In a flask equipped with a distillation apparatus, heat 1,6-dibromohexane (1 equivalent) to 140°C.

-

Add triethyl phosphite (1 equivalent) dropwise over 2 hours. The bromoethane (B45996) byproduct will distill off, which can be used to monitor the reaction progress.

-

After the addition is complete, continue to stir the reaction mixture for an additional hour at 140°C.

-

Cool the mixture to room temperature.

-

Purify the crude product by vacuum fractional distillation to obtain this compound as a colorless oil.

-

| Reactant 1 | Reactant 2 | Temperature | Time | Yield | Reference |

| 1,6-dibromohexane | Triethyl phosphite | 140°C | 3h | ~40% | [1] |

Application in the Synthesis of Phosphonate Analogs

The reactivity of the terminal bromide in this compound allows for the synthesis of a wide range of analogs. Below are protocols for the synthesis of analogs via substitution with O-, N-, and S-nucleophiles.

Synthesis of O-Substituted Phosphonate Analogs: KuQuinones

This protocol describes the synthesis of KuQuinone phosphonate esters, where the nucleophile is a hydroxyl group.[1]

-

Materials: 2-hydroxy-1,4-naphthoquinone (B1674593), this compound, Cesium carbonate (Cs₂CO₃), Ferrocene (FcH), Dimethyl sulfoxide (B87167) (DMSO).

-

Procedure:

-

To a solution of 2-hydroxy-1,4-naphthoquinone (1 equivalent) in DMSO, add this compound (2.1 equivalents) and Cs₂CO₃ (1.4 equivalents).

-

Add a catalytic amount of Ferrocene.

-

Heat the reaction mixture to 114°C for 41 hours.

-

After cooling, the product can be isolated and purified by standard chromatographic techniques.

-

| Nucleophile | Product | Yield | Reference |

| 2-hydroxy-1,4-naphthoquinone | 2-(6-(diethylphosphono)hexyloxy)-1,4-naphthoquinone | 65% | [1] |

Synthesis of N-Substituted Phosphonate Analogs: 6-Aminohexylphosphonates

This protocol outlines the synthesis of an amino-functionalized phosphonate analog, a versatile intermediate for further elaboration, for instance, in the preparation of inhibitors of enzymes like farnesyl pyrophosphate synthase.[2][3]

-

Materials: this compound, Sodium azide (B81097) (NaN₃), Dimethylformamide (DMF), Triphenylphosphine (B44618) (PPh₃), Tetrahydrofuran (THF), Water.

-

Procedure (Staudinger Reaction):

-

Azide Formation: Dissolve this compound (1 equivalent) in DMF and add sodium azide (1.5 equivalents). Heat the mixture at 80°C for 6 hours. After cooling, extract the product with an organic solvent and purify to obtain Diethyl (6-azidohexyl)phosphonate.

-

Reduction: Dissolve the azido (B1232118) intermediate (1 equivalent) in THF. Add triphenylphosphine (1.1 equivalents) and stir at room temperature for 4 hours.

-

Add water (2 equivalents) and heat the mixture at 50°C for 3 hours.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield Diethyl (6-aminohexyl)phosphonate.

-

| Nucleophile | Intermediate | Final Product | Overall Yield |

| NaN₃ | Diethyl (6-azidohexyl)phosphonate | Diethyl (6-aminohexyl)phosphonate | High (specific yield not reported) |

Synthesis of S-Substituted Phosphonate Analogs: S-Alkyl-Glutathione Derivatives

This protocol describes the synthesis of a phosphonate analog of S-hexyl glutathione (B108866), a known inhibitor of Glutathione S-Transferase (GST).[4][5][6]

-

Materials: this compound, Glutathione (reduced form), Sodium bicarbonate (NaHCO₃), Water, Ethanol.

-

Procedure:

-

Dissolve glutathione (1.2 equivalents) in a solution of sodium bicarbonate (2.5 equivalents) in water.

-

Add a solution of this compound (1 equivalent) in ethanol.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 3-4.

-

The product can be purified by preparative reverse-phase HPLC.

-

| Nucleophile | Product | Yield |

| Glutathione | S-(6-(Diethylphosphono)hexyl)glutathione | Moderate to high (specific yield not reported) |

Visualization of Synthetic and Signaling Pathways